BE“GHE Foundational & Exploratory

Check Availability & Pricing

Darifenacin Hydrobromide: A Comprehensive
Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Datrifenacin Hydrobromid

Cat. No.: B8138619

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darifenacin hydrobromide is a potent and selective muscarinic M3 receptor antagonist.[1]
This technical guide provides an in-depth overview of its chemical structure, physicochemical
properties, pharmacology, and analytical methodologies. The information presented is intended
to support research, development, and quality control activities related to this active
pharmaceutical ingredient.

Chemical Identity and Structure

Darifenacin hydrobromide is the hydrobromide salt of darifenacin.[1] It is a white to almost
white, crystalline powder.[2]

Chemical Structure:

l».Chemical structure of Darifenacin

Figure 1: Chemical Structure of Darifenacin

Table 1: Chemical Identifiers
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Identifier Value

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-
IUPAC Name ylethyl]pyrrolidin-3-yl]-2,2-
diphenylacetamide;hydrobromide[1]

CAS Number 133099-07-7[1]
Molecular Formula C2sH31BrN202[1]
Molecular Weight 507.5 g/mol [1]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Darifenacin
hydrobromide is provided below.

Table 2: Physicochemical Properties

Property Value
Melting Point 228-230°C[3]
Boiling Point 614.3°C at 760 mmHg[3]
Solubility Soluble.in DMSO (~70 mg/mL), sparingly
soluble in water.[3][4]
pKa 9.2 (for the tertiary amine)
LogP 4.5[5]
Pharmacology

Mechanism of Action

Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine
receptor.[1][2] These receptors are primarily responsible for mediating contractions of the
urinary bladder smooth muscle.[1][2] By blocking the action of acetylcholine at these receptors,
darifenacin leads to relaxation of the detrusor muscle, thereby increasing bladder capacity and

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Darifenacin-Hydrobromide
https://pubchem.ncbi.nlm.nih.gov/compound/Darifenacin-Hydrobromide
https://pubchem.ncbi.nlm.nih.gov/compound/Darifenacin-Hydrobromide
https://pubchem.ncbi.nlm.nih.gov/compound/Darifenacin-Hydrobromide
https://www.benchchem.com/product/b8138619?utm_src=pdf-body
https://www.benchchem.com/product/b8138619?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-A0012/Darifenacin-hydrobromide-SDS-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-A0012/Darifenacin-hydrobromide-SDS-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-A0012/Darifenacin-hydrobromide-SDS-MedChemExpress.pdf
https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=6e8470d1-c3e6-4644-b70a-aa47ddf79676
https://pubchem.ncbi.nlm.nih.gov/compound/uk-88525
https://pubchem.ncbi.nlm.nih.gov/compound/Darifenacin-Hydrobromide
https://synapse.patsnap.com/article/what-is-the-mechanism-of-darifenacin-hydrobromide
https://pubchem.ncbi.nlm.nih.gov/compound/Darifenacin-Hydrobromide
https://synapse.patsnap.com/article/what-is-the-mechanism-of-darifenacin-hydrobromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8138619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

reducing the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and
frequency.[2]

Pharmacodynamics

Darifenacin exhibits high affinity for the M3 receptor with a pKi of 9.12.[6] Its selectivity for the
M3 receptor is significantly higher than for other muscarinic receptor subtypes. It has been
shown to be 9- to 74-fold more selective for the M3 receptor compared to M1, M2, M4, and M5
receptors.[6] This selectivity profile is believed to contribute to a lower incidence of side effects
commonly associated with non-selective antimuscarinic agents, such as cognitive impairment
(M1-mediated) and cardiovascular effects (M2-mediated).[7][8]

Table 3: Pharmacodynamic Parameters

Parameter Value

pKi (M3 Receptor) 9.12[6]

Selectivity (M3 vs. M1) ~9-fold[6]

Selectivity (M3 vs. M2) ~59-fold[7]

Selectivity (M3 vs. M4) High (exact value not consistently reported)

Selectivity (M3 vs. M5) High (exact value not consistently reported)
Pharmacokinetics

Table 4: Pharmacokinetic Properties
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Parameter

Value (for extended-release formulation)

Bioavailability

15.4% (7.5 mg tablet) to 18.6% (15 mg tablet)[9]
[10]

Time to Peak Plasma Concentration (Tmax)

~7 hours[9][10]

Protein Binding

~98% (primarily to alpha-1-acid-glycoprotein)[9]
[10]

Volume of Distribution (Vd)

165-276 L[9][10]

Metabolism

Extensive hepatic metabolism via CYP2D6 and
CYP3A4.[2][9]

Elimination Half-life (t¥2)

14-16 hours[9][10]

Excretion

~60% in urine and ~40% in feces.[4][11]

Signaling Pathway

Darifenacin exerts its therapeutic effect by interrupting the signaling cascade initiated by

acetylcholine binding to the M3 muscarinic receptor on detrusor smooth muscle cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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